2H-1-Benzopyran-2-one, 7-(diethylamino)-, also known as 7-Diethylaminocoumarin, is a molecule belonging to the class of coumarins. Coumarins are a group of naturally occurring plant secondary metabolites known for their diverse biological activities []. 7-Diethylaminocoumarin has the chemical formula C13H15NO2 and CAS registry number 20571-42-0 [].
Due to its specific structure, 7-Diethylaminocoumarin can be analyzed using various chromatographic techniques. Research by SIELC Technologies describes a method for analyzing 7-Diethylaminocoumarin using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid. This method offers simple conditions and scalability, making it suitable for isolating impurities and pharmacokinetic studies.
While the specific research applications of 7-Diethylaminocoumarin are not extensively documented, its structural similarity to other coumarins suggests potential areas of exploration. Coumarins have been investigated for various biological activities, including:
2H-1-Benzopyran-2-one, 7-(diethylamino)-, commonly known as Coumarin 1, is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.30 g/mol. This compound features a coumarin skeleton, characterized by a fused benzene ring and an α,β-unsaturated lactone ring. The specific structure includes a diethylamino group at the C-7 position and a methyl group at the C-4 position of the benzopyran system. Its Chemical Abstracts Service Registry Number is 91-44-1, and it is recognized for its applications in various fields, particularly in fluorescence and dye chemistry .
The chemical behavior of 2H-1-Benzopyran-2-one, 7-(diethylamino)- is influenced by its functional groups. It can participate in several types of reactions:
Coumarin derivatives, including 2H-1-Benzopyran-2-one, 7-(diethylamino)-, have been studied for their biological activities. Notably:
The synthesis of 2H-1-Benzopyran-2-one, 7-(diethylamino)- can be achieved through several methods:
The unique properties of 2H-1-Benzopyran-2-one, 7-(diethylamino)- lend it to various applications:
Research into the interaction profiles of 2H-1-Benzopyran-2-one, 7-(diethylamino)- has revealed insights into its behavior in biological systems:
Several compounds share structural similarities with 2H-1-Benzopyran-2-one, 7-(diethylamino)-. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Coumarin (2H-1-benzopyran-2-one) | 91-64-5 | Basic coumarin structure without substituents at C-4 or C-7. |
6-Methylcoumarin | 92-48-8 | Contains a methyl group at C-6; used as a flavoring agent and fluorescent dye. |
Coumarin 7 | 27425-55-4 | A derivative with a benzimidazole moiety; used in dye applications. |
The uniqueness of 2H-1-Benzopyran-2-one, 7-(diethylamino)- lies in its specific substitution pattern which enhances its fluorescence properties compared to simpler coumarins. The diethylamino group significantly increases electron density on the aromatic system, enhancing its reactivity and application potential in photonic devices and biological imaging.
Irritant